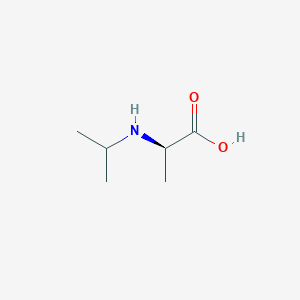![molecular formula C8H5NO3 B055293 3-Methylbenzo[c]isoxazole-4,7-dione CAS No. 113396-56-8](/img/structure/B55293.png)
3-Methylbenzo[c]isoxazole-4,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbenzo[c]isoxazole-4,7-dione, also known as MBI, is a heterocyclic compound that has been the subject of scientific research due to its potential as a therapeutic agent. MBI is a member of the isoxazole family of compounds, which have been shown to have a range of biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The exact mechanism of action of 3-Methylbenzo[c]isoxazole-4,7-dione is not fully understood, but it is thought to act through multiple pathways. 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-Methylbenzo[c]isoxazole-4,7-dione can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, suggesting its potential as an antioxidant agent. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), suggesting its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-Methylbenzo[c]isoxazole-4,7-dione is its relatively simple synthesis method, which allows for large-scale production. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have low toxicity in vitro and in vivo, suggesting its potential as a safe therapeutic agent. However, one limitation of 3-Methylbenzo[c]isoxazole-4,7-dione is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Direcciones Futuras
Future research on 3-Methylbenzo[c]isoxazole-4,7-dione could focus on its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further studies could investigate the potential of 3-Methylbenzo[c]isoxazole-4,7-dione as an anti-inflammatory and antioxidant agent for the treatment of various diseases, including cancer and cardiovascular disease. Finally, future research could focus on the development of novel 3-Methylbenzo[c]isoxazole-4,7-dione derivatives with improved solubility and efficacy.
Métodos De Síntesis
3-Methylbenzo[c]isoxazole-4,7-dione can be synthesized through a multistep process starting from 2,4-dinitrophenol. The first step involves the reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol, which is then subjected to a cyclization reaction to form the isoxazole ring. The final step involves the introduction of a methyl group at the 3-position of the isoxazole ring using methyl iodide.
Aplicaciones Científicas De Investigación
3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have a range of biological activities, including antioxidant, anti-inflammatory, and antitumor effects. In vitro studies have demonstrated that 3-Methylbenzo[c]isoxazole-4,7-dione can inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. In addition, 3-Methylbenzo[c]isoxazole-4,7-dione has been shown to have neuroprotective effects, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
113396-56-8 |
|---|---|
Nombre del producto |
3-Methylbenzo[c]isoxazole-4,7-dione |
Fórmula molecular |
C8H5NO3 |
Peso molecular |
163.13 g/mol |
Nombre IUPAC |
3-methyl-2,1-benzoxazole-4,7-dione |
InChI |
InChI=1S/C8H5NO3/c1-4-7-5(10)2-3-6(11)8(7)9-12-4/h2-3H,1H3 |
Clave InChI |
JVFYCZXPHOYKHC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
SMILES canónico |
CC1=C2C(=O)C=CC(=O)C2=NO1 |
Sinónimos |
2,1-Benzisoxazole-4,7-dione,3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




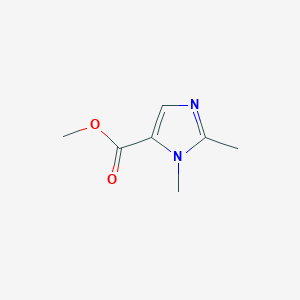
![Imidazo[1,5-a]pyridine-5-sulfonamide](/img/structure/B55215.png)
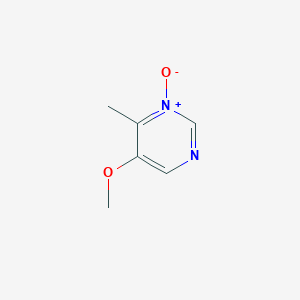
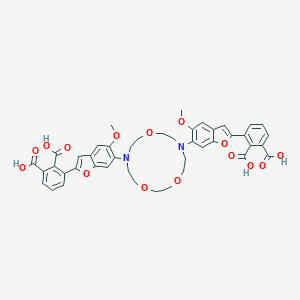
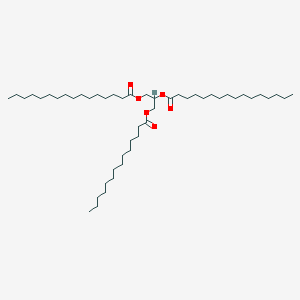
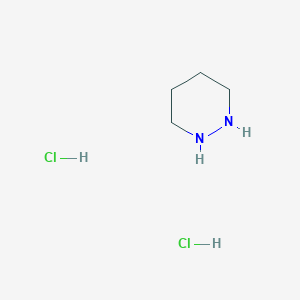
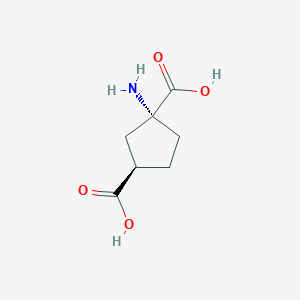
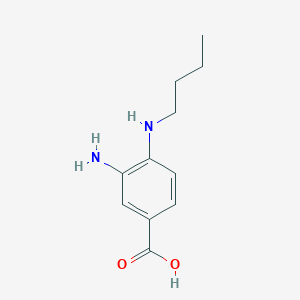
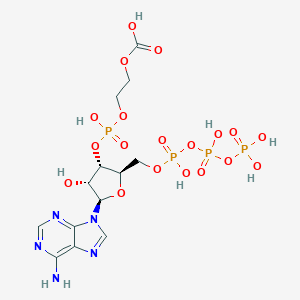
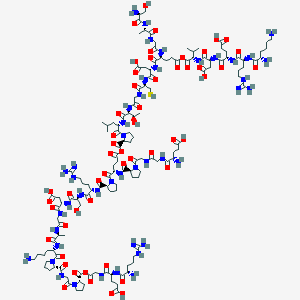

![2,3-Dihydrothieno[2,3-c]pyridine](/img/structure/B55239.png)
